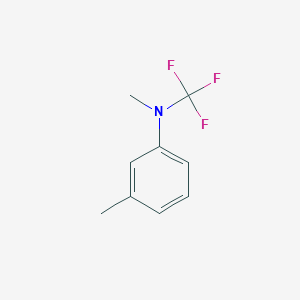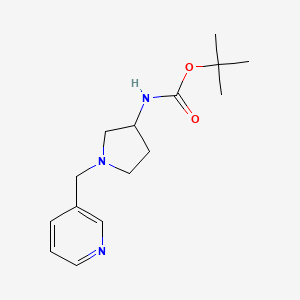
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with difluoromethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Análisis De Reacciones Químicas
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-(Difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine can be compared with other pyridine derivatives such as 2-(Difluoromethyl)pyridin-4-amine and 6-(Trifluoromethyl)pyridin-4-amine. While these compounds share similar structural features, the presence of both difluoromethyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C7H5F5N2 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H5F5N2/c8-6(9)4-1-3(13)2-5(14-4)7(10,11)12/h1-2,6H,(H2,13,14) |
Clave InChI |
UXDMEMCEGWSXHO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)



![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)



